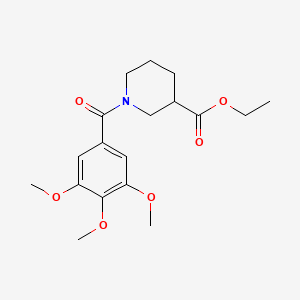

Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate

Description

Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a 3,4,5-trimethoxybenzoyl group at the 1-position and an ethyl ester at the 3-position. The trimethoxybenzoyl moiety is notable for its electron-rich aromatic system, which may influence biological activity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-5-25-18(21)12-7-6-8-19(11-12)17(20)13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDJFDQDPJWTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced via acylation reactions using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive handles for further functionalization.

| Conditions | Products | Key Observations |

|---|---|---|

| Aqueous HCl (acidic) | 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid | Complete hydrolysis at elevated temperatures |

| NaOH in ethanol (basic) | Sodium salt of the carboxylic acid | Faster kinetics compared to acidic conditions |

This reaction is reversible under esterification conditions, enabling re-synthesis of the ester from the carboxylic acid.

Reduction Reactions

The benzoyl carbonyl group and the ester moiety are susceptible to reduction, yielding alcohol derivatives.

Benzoyl Carbonyl Reduction

-

Reagents : LiAlH₄, NaBH₄ (with catalysts), or H₂/Pd-C

-

Products : Ethyl 1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxylate (secondary alcohol)

-

Mechanism : Nucleophilic hydride attack on the carbonyl carbon.

Ester Reduction

-

Reagents : LiAlH₄

-

Products : 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-methanol |

-

Selectivity : LiAlH₄ reduces both ester and benzoyl groups, while NaBH₄ selectively targets the benzoyl carbonyl.

Nucleophilic Substitution

The piperidine nitrogen and ester group participate in nucleophilic reactions:

Acylation of Piperidine Nitrogen

-

Reagents : Acyl chlorides (e.g., acetyl chloride)

-

Products : N-acylated derivatives (e.g., ethyl 1-acetyl-3-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate).

Transesterification

-

Conditions : Alcohol (e.g., methanol) with acid/base catalysts

-

Products : Methyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate.

Oxidation Reactions

While the compound is sensitive to oxidation, limited data exist on specific pathways:

| Site of Oxidation | Potential Products | Conditions |

|---|---|---|

| Piperidine ring | Piperidone derivatives | KMnO₄, CrO₃ |

| Methoxy groups | Quinone derivatives (theoretical) | Strong oxidizers (e.g., HNO₃) |

Experimental validation is required for these pathways.

Interaction with Biological Targets

Though not a classical chemical reaction, the compound’s biological activity involves non-covalent interactions:

-

Tubulin Binding : The trimethoxybenzoyl group mimics colchicine, inhibiting tubulin polymerization. Molecular docking studies show binding at the colchicine site (ΔG ≈ -8.5 kcal/mol) .

-

Apoptosis Induction : Derivatives with ethoxycarbonyl substituents exhibit dose-dependent apoptosis in cancer cells (IC₅₀: 0.7–2.8 μM) .

Comparative Reactivity Table

| Reaction Type | Reactivity | Key Functional Groups Involved | Applications |

|---|---|---|---|

| Ester Hydrolysis | High | Ethoxycarbonyl | Prodrug activation |

| Carbonyl Reduction | Moderate | Benzoyl carbonyl | Alcohol synthesis |

| Nucleophilic Substitution | Low-Moderate | Piperidine nitrogen | Pharmacophore modification |

Scientific Research Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The following points summarize its biological activities:

- Antiproliferative Effects : Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate has shown significant antiproliferative activity against various cancer cell lines. For example, compounds derived from similar structures have demonstrated IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (human cervix carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells .

- Mechanism of Action : The compound appears to inhibit tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells .

- Selectivity : Studies indicate that this compound selectively induces apoptosis in cancer cells without significantly affecting normal cells, suggesting a favorable therapeutic index .

Case Studies and Research Findings

Several studies have documented the efficacy of ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate or its analogs in preclinical models:

- Study on Antitubulin Agents : A study reported that derivatives similar to ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate exhibited strong inhibition of tubulin polymerization and showed promising results in inhibiting cancer cell growth across multiple lines .

- Comparative Analysis : A comparative analysis with structurally similar compounds indicated that variations in substituents significantly affected biological activity. For instance, compounds with different methoxy substitutions exhibited varying degrees of anticancer efficacy.

Potential Therapeutic Applications

Given its promising biological profile, ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate has potential applications in:

- Cancer Therapy : As an anticancer agent targeting tubulin dynamics.

- Drug Development : Serving as a lead compound for developing novel anticancer drugs with improved efficacy and selectivity.

Comparative Analysis Table

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate | Piperidine-based | High antiproliferative activity |

| [1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]acetic acid | Similar piperidine base | Moderate anticancer activity |

| [1-(3-Methoxybenzoyl)piperidin-4-yl]acetic acid | Similar piperidine base | Lower efficacy against cancer cells |

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways.

Modulation of Gene Expression: Affecting the expression of genes related to inflammation, cell survival, and apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Notable Functional Groups |

|---|---|---|---|---|

| Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate | C₁₈H₂₅NO₆ (estimated) | 3,4,5-Trimethoxybenzoyl, ethyl ester | Not reported | Ester, methoxy, benzoyl |

| Ethyl 7-(pyridin-2-yl)-3-(3,4,5-trimethoxybenzoyl)indolizine-1-carboxylate | C₂₄H₂₄N₂O₅ | Indolizine, pyridinyl | 202–203 | Ester, benzoyl, pyridine |

| Ethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylate | C₁₄H₁₈FNO₄S | 4-Fluorophenylsulfonyl | Not reported | Sulfonyl, ester |

| Ethyl 1-benzylpiperidine-3-carboxylate | C₁₅H₁₉NO₂ | Benzyl | Not reported | Ester, benzyl |

Key Findings and Trends

Heterocycle Impact : Indolizine and thiazole analogs introduce aromaticity, which may stabilize charge-transfer complexes or improve photophysical properties .

Synthetic Utility : Boron-containing derivatives serve as versatile intermediates for further functionalization, highlighting the adaptability of the piperidine-3-carboxylate scaffold .

Biological Activity

Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of compounds that exhibit various pharmacological properties, including anticancer and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate features a piperidine ring substituted with a trimethoxybenzoyl moiety. The presence of methoxy groups is significant as they enhance the lipophilicity and biological activity of the compound.

The mechanism of action for Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate involves interaction with specific molecular targets in the cell. Similar compounds have been shown to disrupt key metabolic pathways:

- Folate Cycle Disruption : Analogous compounds have demonstrated the ability to bind to human dihydrofolate reductase, leading to down-regulation of folate cycle gene expression in cancer cells .

- Tubulin Inhibition : Some derivatives exhibit antiproliferative activity by inhibiting tubulin polymerization, which is crucial for cell division .

Biological Activity Overview

The biological activities of Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate can be summarized as follows:

Case Studies

- Antiproliferative Studies : Research has shown that similar trimethoxybenzoyl derivatives possess IC50 values ranging from 1.1 to 4.7 μM against different cancer cell lines. These studies indicate that the presence of methoxy groups is crucial for enhancing biological activity .

- Mechanistic Insights : A study highlighted that a related compound binds effectively to dihydrofolate reductase and disrupts the folate cycle in melanoma cells, suggesting a potential pathway for anticancer activity .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives related to Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate. The following findings are notable:

- Synthesis Methods : The compound can be synthesized through multiple steps involving cyclization reactions and acylation techniques .

- In Vitro Activity : In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves coupling a piperidine-3-carboxylate derivative with a 3,4,5-trimethoxybenzoyl group. A validated approach includes using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents in dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine) as a base . For yield optimization:

- Monitor reaction progress via TLC (e.g., 60% ethyl acetate/hexanes, Rf ≈ 0.5).

- Purify crude products using automated flash chromatography (e.g., Biotage SP1 system with 0–45% ethyl acetate/hexanes).

- Characterize intermediates (e.g., ethyl piperidine-3-carboxylate) via H NMR and LC-MS to ensure purity before proceeding .

Q. How should researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze H and C NMR spectra for characteristic peaks (e.g., δ 3.7–3.8 ppm for methoxy groups, δ 4.1–4.3 ppm for ethyl ester protons) .

- Mass Spectrometry : Confirm molecular weight via TOF ES+ MS (e.g., expected [M+H]+ = 425.1) .

- X-ray Crystallography : If crystals are obtainable, refine structures using SHELXL (e.g., high-resolution data for piperidine ring conformation and benzoyl group orientation) .

Q. What experimental designs are suitable for preliminary biological activity screening?

- In vitro assays : Test against neurotropic viruses or cancer cell lines, given structural similarities to tubulin inhibitors (e.g., arylthioindole derivatives) .

- Dose-response studies : Use concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., colchicine for tubulin inhibition).

- Data analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the 3,4,5-trimethoxybenzoyl moiety?

- Substituent variation : Synthesize analogs with halogenated (e.g., chloro, bromo) or demethylated benzoyl groups.

- Biological evaluation : Compare inhibitory activity in tubulin polymerization assays .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to analyze interactions with tubulin’s colchicine-binding site .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Q. What advanced analytical methods are recommended for quantifying impurities in synthesized batches?

Q. How can in silico approaches predict the compound’s pharmacokinetic properties?

- ADME prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and cytochrome P450 interactions.

- Metabolite identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus .

Methodological and Safety Considerations

Q. What safety protocols are critical during handling and storage?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Storage : Keep in sealed containers under inert gas (e.g., argon) at –20°C to prevent ester hydrolysis .

Q. How should researchers address gaps in toxicological data for this compound?

- In vitro toxicity screening : Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity.

- Genotoxicity : Use Ames tests (bacterial reverse mutation assay) to evaluate mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.